![molecular formula C23H22N4O3S2 B11620345 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620345.png)
2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule .
Scientific Research Applications
Structural Characteristics
This compound features several notable structural components:
- A pyrido[1,2-a]pyrimidine core, which is often associated with diverse biological activities.
- A thiazolidinone moiety that contributes to its pharmacological properties.
- A hydroxyethyl amino group , which may enhance its solubility and bioavailability.
Table 1: Structural Features and Their Implications
Structural Feature | Implication |
---|---|
Pyrido[1,2-a]pyrimidine | Associated with anti-cancer and anti-inflammatory activities |
Thiazolidinone | Known for antidiabetic and antimicrobial properties |
Hydroxyethyl amino group | Potential for improved solubility and bioactivity |
Biological Activities
The biological activity of the compound is largely attributed to its structural features. Compounds with similar scaffolds have been reported to exhibit a variety of pharmacological effects:
- Antidiabetic Activity : The thiazolidinone ring is known for its role in glucose metabolism regulation, similar to drugs like pioglitazone.
- Antimicrobial Properties : The presence of the thiazolidinone structure has been linked to antimicrobial activities against various pathogens.
- Anticancer Potential : The pyrimidine derivative may exhibit cytotoxic effects against cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to or structurally similar to 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one:
-
Antidiabetic Effects : Research demonstrated that thiazolidinone derivatives improved insulin sensitivity in diabetic animal models, suggesting a similar potential for this compound.
- Study Reference : A study published in the Journal of Medicinal Chemistry reported that thiazolidinediones significantly enhance glucose uptake in muscle cells .
- Antimicrobial Activity : Compounds featuring the thiazolidinone structure have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that derivatives of pyrido[1,2-a]pyrimidine exhibit cytotoxic effects on various cancer cell lines.
Table 2: Synthesis Steps Overview
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Condensation | Thioketones, Amines |
2 | Cyclization | Urea Derivatives |
3 | Nucleophilic Substitution | Hydroxyethyl Amines |
Mechanism of Action
The mechanism of action of 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidin-4-one derivatives with different substituents. Examples include:
- 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one analogs with variations in the thiazolidinylidene group .
- Other pyrido[1,2-a]pyrimidin-4-one derivatives with different functional groups at various positions .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Biological Activity
The compound 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential for various biological applications. Its unique structure combines elements of thiazolidinone and pyrimidine, which are known for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.
Molecular Structure
The compound's molecular formula is C23H22N4O3S2, with a molecular weight of 466.6 g/mol. Its IUPAC name is:
Structural Components
The compound features:
- A pyrido[1,2-a]pyrimidin-4-one core.
- A thiazolidinone moiety contributing to its biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, leading to various pharmacological effects. The exact mechanisms are still under investigation but may include:
- Enzyme inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor binding : Interaction with cellular receptors that mediate physiological responses.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, studies have shown that thiazolidinone derivatives often possess antibacterial and antifungal activities. The compound's structural features suggest it may also have similar effects.
Study | Organisms Tested | Results |
---|---|---|
Ahmad et al. (2011) | E. coli, S. aureus, K. pneumoniae | Moderate to significant antimicrobial activity observed. |
Recent Research | Various bacterial strains | Potential for developing new antimicrobial agents noted. |
Anticancer Properties
Preliminary studies suggest that the compound may exhibit anticancer properties. Compounds with pyrimidine and thiazolidinone structures have been linked to the inhibition of cancer cell proliferation in various in vitro models.
Case Study: Anticancer Activity
A study on thiazolidinone derivatives showed that they could induce apoptosis in cancer cells by activating specific signaling pathways. This suggests that our compound may have similar effects, warranting further investigation into its anticancer potential.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that require optimization for yield and purity. Techniques such as chromatography and crystallization are commonly employed.
Applications in Medicine
Given its structural complexity and potential biological activities, this compound is being explored for various therapeutic applications:
- Antimicrobial agents : Development of new drugs targeting resistant strains.
- Anticancer therapies : Exploration as a candidate for cancer treatment regimens.
Properties
Molecular Formula |
C23H22N4O3S2 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N4O3S2/c1-14-7-6-11-26-20(14)25-19(24-10-12-28)17(21(26)29)13-18-22(30)27(23(31)32-18)15(2)16-8-4-3-5-9-16/h3-9,11,13,15,24,28H,10,12H2,1-2H3/b18-13- |
InChI Key |
JXJMLGXKXONFJJ-AQTBWJFISA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCO |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCO |
Origin of Product |
United States |
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